Melacacidin

説明

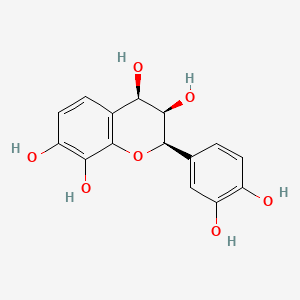

Structure

3D Structure

特性

CAS番号 |

38081-16-2 |

|---|---|

分子式 |

C15H14O7 |

分子量 |

306.27 g/mol |

IUPAC名 |

(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7,8-tetrol |

InChI |

InChI=1S/C15H14O7/c16-8-3-1-6(5-10(8)18)14-13(21)11(19)7-2-4-9(17)12(20)15(7)22-14/h1-5,11,13-14,16-21H/t11-,13-,14-/m1/s1 |

InChIキー |

JEUXGAUBSWADEA-MRVWCRGKSA-N |

SMILES |

C1=CC(=C(C=C1C2C(C(C3=C(O2)C(=C(C=C3)O)O)O)O)O)O |

異性体SMILES |

C1=CC(=C(C=C1[C@@H]2[C@@H]([C@@H](C3=C(O2)C(=C(C=C3)O)O)O)O)O)O |

正規SMILES |

C1=CC(=C(C=C1C2C(C(C3=C(O2)C(=C(C=C3)O)O)O)O)O)O |

同義語 |

3,3',4,4',7,8-hexahydroxyflavan melacacidin |

製品の起源 |

United States |

Natural Occurrence and Botanical Distribution of Melacacidin

Melacacidin has been identified in the heartwood of various Acacia species. It is notably found in Acacia crassicarpa wikipedia.org and Acacia melanoxylon (Australian blackwood) wikipedia.orgmdpi.comresearchgate.netnih.govprota4u.orgprota4u.org. Beyond these, it has also been reported in Acacia confusa, Acacia pubifolia nih.gov, Acacia sparsifolia, and Acacia ovites dntb.gov.ua. Furthermore, melacacidin has been identified in Albizia adianthifolia rroij.com and Albizia amara ijsr.net, and Acacia galpinii nih.govprota4u.org.

The botanical distribution of Acacia species, and consequently melacacidin, is extensive. The genus Acacia is large and pantropical, with the majority of species (over 900) found in Australia, and significant numbers in America (over 200), Africa (around 130), and Asia (around 90) prota4u.orgprota4u.orgnih.gov. Acacia melanoxylon, for instance, is indigenous to eastern Australia, ranging from Queensland to Tasmania, and has been introduced and cultivated in numerous tropical and subtropical regions globally, including New Zealand, Brazil, and South Africa prota4u.org. It is also found in East Africa, typically in cooler, wetter upland regions prota4u.org. Albizia amara is widely distributed across Africa, from Sudan and Ethiopia southwards to Zimbabwe, Botswana, and the Transvaal, primarily growing in sandy woodlands, and is also present in dry regions of India ijsr.net.

Melacacidin is often found in the heartwood of these trees mdpi.comresearchgate.netprota4u.org. Its occurrence in Acacia crassicarpa and Acacia mangium has been noted in studies on bioactive phenolic substances wikipedia.org.

Chemotaxonomic Implications of Melacacidin Presence in Plant Genera

Chemotaxonomy, the classification of plants based on their chemical constituents, utilizes the distribution patterns of secondary metabolites like flavonoids to understand plant relationships and evolutionary pathways sid.irplantsjournal.comresearchgate.netslideshare.net. Melacacidin, as a flavonoid compound, can serve as a chemotaxonomic marker.

The presence of specific flavonoids, including melacacidin, has been observed to be characteristic of certain sections and subsections within the Acacia genus dntb.gov.uadntb.gov.ua. Studies have indicated that flavonoid profiles can be useful for studying relationships at the species and genus levels, contributing to chemotaxonomic surveys sid.ir. The distribution of flavonoids across plant groups, including Acacia species, suggests that their biosynthetic pathways have evolved over time, with enzymes potentially recruited from primary metabolic pathways and subsequently modified frontiersin.org.

The identification of melacacidin in species like Acacia melanoxylon and Acacia galpinii has been part of broader phytochemical surveys aimed at understanding the chemical diversity within the Acacia genus mdpi.comdntb.gov.uanih.govprota4u.orgresearchgate.net. For example, Acacia galpinii's heartwood, which is noted for being almost tannin-free, contains a range of flavonoids, including melacacidin, alongside teracacidins and other substituted flavonoids nih.govprota4u.org. This specific pattern of flavonoid occurrence can help in distinguishing between different Acacia species and their evolutionary connections researchgate.net. The genus Albizia, which also contains melacacidin, has been examined for phytochemicals that could serve as chemotaxonomic markers for species identification rroij.com.

The study of melacacidin's presence and distribution within these genera contributes to the broader understanding of how chemical compounds can delineate taxonomic relationships and evolutionary history in the plant kingdom plantsjournal.comresearchgate.netfrontiersin.orgnih.govmdpi.com.

Biosynthesis and Metabolic Pathways of Melacacidin

Overview of the Phenylpropanoid Pathway as the Precursor Route

Flavonoids, including melacacidin, are derived from the phenylpropanoid metabolic pathway. wikipedia.orgnih.govfrontiersin.orgfrontiersin.orgtaylorandfrancis.comwikipedia.orgnih.govfrontiersin.orgwikipedia.orgencyclopedia.pub This pathway begins with the amino acid phenylalanine, which is synthesized via the shikimate pathway. nih.govfrontiersin.orgfrontiersin.orgwikipedia.orgfrontiersin.orgencyclopedia.pubmdpi.com The initial steps of the phenylpropanoid pathway convert phenylalanine into 4-coumaroyl-CoA, a crucial precursor for a wide range of phenylpropanoid compounds. wikipedia.orgresearchgate.net

The general phenylpropanoid pathway involves several key enzymatic steps:

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of phenylalanine to trans-cinnamic acid. nih.govwikipedia.orgfrontiersin.orgwikipedia.orgmdpi.com

Cinnamate 4-Hydroxylase (C4H): Converts trans-cinnamic acid to p-coumaric acid. nih.govwikipedia.orgfrontiersin.orgwikipedia.orgmdpi.com

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by adding a coenzyme A (CoA) unit, forming 4-coumaroyl-CoA. nih.govfrontiersin.orgwikipedia.orgfrontiersin.orgwikipedia.orgmdpi.com

From 4-coumaroyl-CoA, the pathway diverges into various branches, including the synthesis of lignin, stilbenes, coumarins, and importantly, flavonoids. wikipedia.orgnih.govfrontiersin.orgresearchgate.net

Specific Enzymatic Steps Leading to Flavan-3,4-diol Formation

The flavonoid biosynthesis pathway specifically begins with the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction is catalyzed by Chalcone (B49325) Synthase (CHS) , a type III polyketide synthase, which produces the first key intermediate: a chalcone. nih.govfrontiersin.orgencyclopedia.pubmdpi.comresearchgate.netresearchgate.netd-nb.info Chalcones, such as naringenin (B18129) chalcone, are characterized by a C6-C3-C6 skeleton. wikipedia.orgnih.govresearchgate.net

Following chalcone formation, Chalcone Isomerase (CHI) catalyzes the intramolecular cyclization of chalcones to form flavanones, such as naringenin. nih.govfrontiersin.orgtaylorandfrancis.comencyclopedia.pubmdpi.comresearchgate.netwikipedia.orgpeerj.com Flavanones then undergo hydroxylation reactions catalyzed by enzymes like Flavonoid 3-hydroxylase (F3H) , Flavonoid 3'-hydroxylase (F3'H) , and Flavonoid 3',5'-hydroxylase (F3'5'H) , leading to the formation of dihydroflavonols. nih.govfrontiersin.orgfrontiersin.orgtaylorandfrancis.comwikipedia.orgpeerj.com

The critical step towards flavan-3,4-diols involves the reduction of dihydroflavonols. Dihydroflavonol 4-reductase (DFR) , a key enzyme in this branch, catalyzes the NADPH-dependent reduction of dihydroflavonols to their corresponding flavan-3,4-diols, also known as leucoanthocyanidins. nih.govfrontiersin.orgtaylorandfrancis.commdpi.comwikipedia.orgpeerj.comresearchgate.netnih.govenzyme-database.orgnih.gov Melacacidin is classified as a flavan-3,4-diol (leucoanthocyanidin). mdpi.comwikipedia.org

Table 1: Key Enzymes and Intermediates in Melacacidin Biosynthesis Pathway

| Stage/Step | Key Intermediate/Compound | Key Enzyme(s) | Role/Product |

| Phenylpropanoid Pathway | Phenylalanine/Tyrosine | - | Primary amino acid precursors |

| Trans-cinnamic acid | Phenylalanine Ammonia-Lyase (PAL) | First committed step in phenylpropanoid synthesis | |

| p-Coumaric acid | Cinnamate 4-Hydroxylase (C4H) | Hydroxylation of trans-cinnamic acid | |

| 4-Coumaroyl-CoA | 4-Coumarate:CoA Ligase (4CL) | Activated precursor for flavonoid synthesis | |

| Flavonoid Core Synthesis | Chalcone | Chalcone Synthase (CHS) | Condensation of 4-coumaroyl-CoA and malonyl-CoA; first specific flavonoid intermediate |

| Flavanone (e.g., Naringenin) | Chalcone Isomerase (CHI) | Cyclization of chalcone to flavanone | |

| Dihydroflavonol (e.g., DHK, DHQ) | Flavonoid 3-hydroxylase (F3H), F3'H, F3'5'H | Hydroxylation of flavanones | |

| Flavan-3,4-diol Formation | Flavan-3,4-diol (Leucoanthocyanidin) | Dihydroflavonol 4-reductase (DFR) | Reduction of dihydroflavonols to flavan-3,4-diols. Melacacidin belongs to this class. mdpi.comwikipedia.org |

| Proanthocyanidin (B93508) Precursor | Flavan-3-ol (B1228485) (e.g., Catechin) | Leucoanthocyanidin Reductase (LAR), Anthocyanidin Reductase (ANR) | Conversion of flavan-3,4-diols to flavan-3-ols, the monomers for proanthocyanidin polymerization. mdpi.comwikipedia.orgresearchgate.net |

Relationship of Melacacidin to Proanthocyanidin Biosynthesis and Polymerization

Melacacidin, being a flavan-3,4-diol (leucoanthocyanidin), plays a direct role as a precursor in the biosynthesis of proanthocyanidins (B150500) (PAs), also known as condensed tannins. nih.govmdpi.comresearchgate.netwikipedia.orgnih.gov Flavan-3,4-diols are converted into flavan-3-ols, such as (+)-catechin and (-)-epicatechin, by the enzymes Leucoanthocyanidin Reductase (LAR) and Anthocyanidin Reductase (ANR), respectively. nih.govtaylorandfrancis.comencyclopedia.pubmdpi.comwikipedia.orgresearchgate.net These flavan-3-ols are the fundamental monomeric units that undergo polymerization to form proanthocyanidins, which are oligomeric or polymeric compounds. researchgate.netnih.govresearchgate.netnih.gov Melacacidin and related compounds like teracacidin have been identified in the heartwoods of certain Acacia species, which are also known sources of proanthocyanidins. d-nb.inforesearchgate.netdntb.gov.ua The polymerization process, while complex, is initiated by the formation of C-C bonds between these flavan-3-ol units. nih.govnih.gov

Comparative Analysis of Melacacidin Biosynthesis with Related Flavonoids

The biosynthesis of melacacidin, as a flavan-3,4-diol, shares common upstream pathways with other flavonoid subclasses, but diverges at specific enzymatic steps. The general flavonoid pathway, starting from 4-coumaroyl-CoA, is highly conserved. frontiersin.orgfrontiersin.orgencyclopedia.pub However, the fate of dihydroflavonols is a key branching point. Dihydroflavonols can be channeled towards:

Flavonols: Catalyzed by Flavonol Synthase (FLS). nih.govfrontiersin.orgtaylorandfrancis.comwikipedia.orgnih.gov

Anthocyanins: Via the action of Anthocyanidin Synthase (ANS) or Leucoanthocyanidin Dioxygenase (LDOX) on flavan-3,4-diols. nih.govwikipedia.orgwikipedia.org

Flavan-3-ols (and subsequently Proanthocyanidins): Through the action of DFR on dihydroflavonols to form flavan-3,4-diols, which are then converted to flavan-3-ols by LAR and ANR. nih.govfrontiersin.orgtaylorandfrancis.commdpi.comwikipedia.orgresearchgate.netenzyme-database.orgnih.gov

Melacacidin's position as a flavan-3,4-diol places it directly in the lineage leading to proanthocyanidins. mdpi.comwikipedia.org Comparative studies highlight how variations in enzyme activity, such as the competition between FLS and DFR for dihydroflavonol substrates, dictate the relative abundance of different flavonoid classes within a plant species. nih.gov For instance, the presence of specific hydroxylations on the B-ring, mediated by F3'H and F3'5'H, influences the types of dihydroflavonols produced and, consequently, the final flavonoid structures, including those that lead to melacacidin or other related compounds. frontiersin.org

Table 2: Melacacidin in Relation to Other Flavonoid Classes

| Flavonoid Class | Key Precursors/Intermediates | Melacacidin's Position/Relation | Further Derivatives/Polymerization |

| Chalcones | 4-Coumaroyl-CoA, Malonyl-CoA | Initial intermediates, converted to flavanones by CHI. | Precursors to flavanones. |

| Flavanones | Chalcones | Derived from chalcones by CHI; precursors to dihydroflavonols. | Converted to dihydroflavonols by hydroxylation. |

| Dihydroflavonols | Flavanones | Hydroxylated flavanones; precursors to flavan-3,4-diols (via DFR). | Substrates for DFR (leading to flavan-3,4-diols), FLS (leading to flavonols), and ANS (leading to anthocyanidins). nih.govnih.gov |

| Flavan-3,4-diols | Dihydroflavonols | Melacacidin belongs to this class; direct precursors to flavan-3-ols. | Converted to flavan-3-ols by LAR/ANR. mdpi.comwikipedia.orgresearchgate.net |

| Flavan-3-ols | Flavan-3,4-diols (e.g., Melacacidin) | Derived from melacacidin and other flavan-3,4-diols. | Monomers for proanthocyanidin polymerization. researchgate.netnih.govresearchgate.netnih.gov |

| Proanthocyanidins | Flavan-3-ols (e.g., Catechin (B1668976), Epicatechin) | Polymers formed from flavan-3-ol units derived from melacacidin. | Oligomeric and polymeric structures found in plant tissues. researchgate.netnih.govresearchgate.netnih.gov |

| Flavonols | Dihydroflavonols | Biosynthesis competes with melacacidin pathway for dihydroflavonols. | e.g., Kaempferol, Quercetin (B1663063). nih.govnih.gov |

| Anthocyanins | Flavan-3,4-diols (via 3-hydroxyanthocyanidins) | Biosynthesis pathway shares flavan-3,4-diol intermediates. | Pigments responsible for red, blue, and purple colors. nih.govwikipedia.orgwikipedia.org |

Compound Name List

Melacacidin

Phenylalanine

Tyrosine

Trans-cinnamic acid

p-Coumaric acid

4-Coumaroyl-CoA

Malonyl-CoA

Chalcone

Naringenin chalcone

Flavanone

Naringenin

Dihydroflavonol

(+)-Dihydrokaempferol (DHK)

(+)-Dihydroquercetin (DHQ)

(+)-Dihydromyricetin (DHM)

Flavan-3,4-diol

Leucoanthocyanidin

Leucopelargonidin

Leucocyanidin

Leucodelphinidin

Flavan-3-ol

(+)-Catechin

(-)-Epicatechin

Proanthocyanidin

Condensed tannin

Teracacidin

Isomelacacidin

Isoteracacidin

Flavonol

Kaempferol

Quercetin

Myricetin

Anthocyanidin

Anthocyanin

Chemical Synthesis and Derivatization Strategies for Melacacidin and Its Analogs

Design and Synthesis of Melacacidin Derivatives and Analogs

Synthesis of Methylated Melacacidin Derivatives (e.g., 4-O-methylmelacacidin, 4'-O-methylmelacacidin)

The methylation of phenolic hydroxyl groups is a common strategy in flavonoid chemistry to alter solubility, stability, and biological activity. For melacacidin, methylation typically targets its multiple hydroxyl functionalities.

The most frequently described methylation method involves the use of diazomethane, a potent methylating agent, to convert the hydroxyl groups into methoxy (B1213986) ethers core.ac.ukdoc-developpement-durable.orgresearchgate.netresearchgate.netresearchgate.net. This reaction is effective for achieving complete methylation of all available hydroxyl groups on the melacacidin structure. For instance, the treatment of melacacidin with diazomethane, followed by crystallization from an ethanol-water mixture (3:1, v/v), yields the tetramethyl ether derivative, identified as 3',4',7,8-tetramethoxy-2,3-cis-flavan-3,4-cis-diol, which has a reported melting point of 144-145°C core.ac.uk.

Research also identifies the existence and study of mono-methylated derivatives, specifically 4-O-methylmelacacidin and 4'-O-methylmelacacidin researchgate.netresearchgate.net. While detailed synthetic protocols for these specific mono-methylated compounds are not extensively elaborated in the provided literature, their identification suggests that selective methylation techniques or controlled reaction conditions can be employed to achieve partial methylation. Alternatively, these mono-methylated forms may also be isolable from natural sources, indicating their presence in plant extracts.

| Methylated Melacacidin Derivative | Methylation Pattern | Reported Melting Point (°C) | Key Reference |

| Melacacidin Tetramethyl Ether | Tetramethoxy | 144-145 | core.ac.uk |

| 4-O-methylmelacacidin | 4-O-methyl | Not specified | researchgate.netresearchgate.net |

| 4'-O-methylmelacacidin | 4'-O-methyl | Not specified | researchgate.netresearchgate.net |

Preparation of Isomeric Forms (e.g., Isomelacacidin)

Melacacidin exists as a flavan-3,4-diol, and its stereochemistry at the C-2, C-3, and C-4 positions is crucial. Isomelacacidin is recognized as a diastereoisomer of melacacidin, differing in the configuration at one or more of these chiral centers core.ac.ukcore.ac.ukcapes.gov.brbiocrick.com. Specifically, melacacidin is characterized as the 2,3-cis-3,4-cis-diol, whereas isomelacacidin is identified as the corresponding 2,3-cis-3,4-trans diastereoisomer core.ac.ukcore.ac.uk.

Pre Clinical Biological Activities and Elucidation of Molecular Mechanisms

Antioxidant and Free Radical Scavenging Capabilities

The antioxidant capacity of melacacidin has been a subject of scientific investigation, revealing its potential to neutralize harmful free radicals. Theoretical and computational studies suggest that melacacidin possesses antioxidant properties comparable to well-known antioxidants like quercetin (B1663063), trans-resveratrol, and ascorbic acid. acs.orgacs.org Its chemical structure is fundamental to this activity, with its radical scavenging ability attributed to the presence of phenolic hydroxyl groups. acs.org

In vitro assays are crucial for quantifying the antioxidant potential of compounds like melacacidin. While specific IC50 values for pure melacacidin are not extensively detailed in readily available literature, studies on extracts rich in this compound and theoretical analyses confirm its potent activity.

Theoretical studies indicate that melacacidin exhibits high superoxide (B77818) scavenging abilities. acs.org The primary mechanism for its radical scavenging is believed to be hydrogen atom transfer (HAT). acs.org Research has also noted that melacacidin demonstrates potent radical scavenging activity, comparable to that of catechin (B1668976), another well-known flavonoid antioxidant. researchgate.net Extracts from Acacia confusa, which contain melacacidin, have shown remarkable DPPH and superoxide radical scavenging activity. nih.gov Similarly, extracts of Acacia catechu, also containing melacacidin, demonstrated significant scavenging of DPPH radicals, superoxide radicals, and ABTS radicals. mdpi.com

Table 1: Reported Antioxidant Activities of Melacacidin and Related Extracts

| Assay | Compound/Extract | Observation |

|---|---|---|

| Theoretical Analysis | Melacacidin | Antioxidant properties as high as quercetin and ascorbic acid. acs.orgacs.org |

| Theoretical Analysis | Melacacidin | High superoxide scavenging ability. acs.org |

| DPPH Radical Scavenging | Melacacidin | Potent radical scavenging activity, comparable to catechin. researchgate.net |

| DPPH & Superoxide Scavenging | Acacia confusa extract (contains Melacacidin) | Remarkable scavenging activity noted. nih.gov |

Beyond direct radical scavenging, flavonoids like melacacidin employ several mechanisms to exert their antioxidant effects. These include the chelation of transition metals and the inhibition of enzymes that generate reactive oxygen species (ROS). nih.gov

Metal chelation is a key antioxidant strategy, as transition metal ions like iron and copper can catalyze the formation of highly reactive free radicals. zu.edu.pk Phenolic compounds, including flavonoids, can bind to these metals, preventing them from participating in oxidative reactions. zu.edu.pk The structure of melacacidin, with its multiple hydroxyl groups, provides potential sites for metal chelation. zu.edu.pk

Additionally, flavonoids can inhibit enzymes responsible for producing superoxide anions, such as xanthine (B1682287) oxidase. mdpi.comnih.gov While direct studies detailing melacacidin's inhibitory action on specific enzymes are limited, the broader class of flavonoids is known to inhibit pro-inflammatory and ROS-generating enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). nih.govepdf.pub

Anti-inflammatory Effects in Pre-clinical Models

Melacacidin is implicated in possessing anti-inflammatory properties, a common characteristic of polyhydroxylated flavonoids. nih.gov The anti-inflammatory actions of flavonoids are often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. researchgate.net

The anti-inflammatory effects of flavonoids are largely attributed to their capacity to inhibit pro-inflammatory enzymes like COX and LOX. nih.govresearchgate.net These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. nih.gov Extracts from Acacia species containing melacacidin have demonstrated the ability to inhibit COX enzymes. csu.edu.au

Furthermore, flavonoids can modulate inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. pageplace.denih.gov The NF-κB pathway is a critical regulator of the genetic expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (IL). zu.edu.pknih.gov Studies on Acacia extracts have shown they can suppress the expression of inflammatory mediators, including iNOS, COX-2, and TNF-α, in cellular models of inflammation. researchgate.net While direct evidence for melacacidin is still emerging, its flavonoid structure suggests it likely contributes to these observed anti-inflammatory effects by modulating such pathways. nih.govpageplace.de

Antimicrobial Activity in Pre-clinical Studies

The antimicrobial potential of compounds from Acacia species has been recognized, with melacacidin being one of the identified bioactive flavonoids. researchgate.net

Research into the antimicrobial properties of extracts from Acacia species has shown efficacy against a range of bacteria. For instance, extracts containing melacacidin have demonstrated inhibitory effects against Gram-positive bacteria, notably Staphylococcus aureus. mdpi.com One study investigating an ethyl acetate (B1210297) fraction of Acacia ligulata, which contains melacacidin, reported significant antibacterial activity against several strains. researchgate.net

Table 2: Antimicrobial Activity of an Acacia ligulata Fraction Containing Melacacidin

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 250 | 250 |

| Staphylococcus epidermidis | 50 | 100 |

| Klebsiella pneumoniae | 100 | 100 |

| Proteus mirabilis | 100 | 100 |

Data from a study on the ethyl acetate fraction of M. latifolium (synonymous with A. ligulata). researchgate.net

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency, representing the lowest concentration of a substance that prevents visible growth of a microorganism. csu.edu.au The data indicates that fractions containing melacacidin can inhibit bacterial growth at relatively low concentrations. researchgate.net

Fungal Inhibition Studies

Current scientific literature, as identified through extensive database searches, does not provide specific studies on the fungal inhibition properties of isolated melacacidin. While flavonoids, the class of compounds to which melacacidin belongs, are known to possess a wide range of biological activities, direct evidence of melacacidin's efficacy against fungal pathogens is not presently available.

Anti-cancer and Cytotoxic Activities in Cellular and Animal Models

Detailed investigations into the anti-cancer and cytotoxic potential of melacacidin in cellular and animal models are not extensively documented in the current body of scientific research. While flavonoids as a broad class of phytochemicals have been a significant area of interest in oncology research, specific data relating to melacacidin remains limited.

Evaluation against Specific Cancer Cell Lines

Specific studies evaluating the cytotoxic effects of melacacidin against particular cancer cell lines have not been identified in the reviewed scientific literature. Consequently, data tables detailing its efficacy, such as IC50 values, against various cancer cell lines cannot be provided at this time.

Modulation of Cell Signaling Pathways (e.g., Glycogen Synthase Kinase-3 beta inhibition)

There is a lack of specific research investigating the modulation of cell signaling pathways by melacacidin. In particular, no studies were found that explored its potential inhibitory effects on Glycogen Synthase Kinase-3 beta (GSK-3β), a key enzyme in various cellular processes.

Investigations into Apoptotic and Anti-proliferative Mechanisms

Specific molecular mechanisms through which melacacidin might induce apoptosis or inhibit cell proliferation have not been elucidated in the available scientific literature. Research detailing its impact on apoptotic pathways or its anti-proliferative effects is currently not available.

Enzyme Modulation and Inhibition

The ability of melacacidin to modulate or inhibit specific enzymes has not been a focus of extensive research.

Xanthine Oxidase Inhibition (in related compounds)

Direct studies on the inhibition of xanthine oxidase by melacacidin are not present in the current literature. However, research into related flavonoid compounds has demonstrated inhibitory activity against this enzyme, which is involved in the production of uric acid. Flavonoid aglycones, for instance, have been shown to be potent inhibitors of xanthine oxidase-catalyzed uric acid formation in vitro. nih.gov The inhibitory potential of various phenolic compounds, including flavonoids, against xanthine oxidase has been explored, revealing a range from strong to weak activity. nih.gov Enzyme kinetic studies have identified some flavonoids and other natural compounds, such as limonene, as mixed-type inhibitors of xanthine oxidase. mdpi.com

Semicarbazide-Sensitive Amine Oxidase Inhibition

There is currently a lack of available scientific literature detailing the direct inhibitory effects of melacacidin on semicarbazide-sensitive amine oxidase (SSAO). Further research is required to investigate the potential interaction between melacacidin and SSAO and to elucidate any possible molecular mechanisms of inhibition.

Angiotensin I Converting Enzyme Inhibition

While direct studies on melacacidin are limited, research on proanthocyanidins (B150500), the class of compounds to which melacacidin belongs, has demonstrated inhibitory activity against Angiotensin I Converting Enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure.

Studies have shown that the inhibitory effect of proanthocyanidins on ACE is dependent on their structure, particularly the degree of polymerization. For instance, flavan-3-ols and their oligomers have been identified as competitive inhibitors of ACE.

A study investigating the ACE inhibitory effects of flavan-3-ols and procyanidins found that tetramer and hexamer fractions were the most potent inhibitors, with Ki values of 5.6 and 4.7 µM, respectively. This suggests that the larger molecular size and increased number of hydroxyl groups in the polymeric forms enhance their binding to the enzyme. The interaction is thought to be related to the adsorption of these polyphenolic compounds on the membrane surface where ACE is located.

Another study on proanthocyanidins from grape seeds and skins also confirmed their ACE inhibitory potential. The inhibitory power was associated with a higher mean degree of polymerization and a greater availability of hydroxyl groups.

| Compound/Extract | Inhibitory Activity (IC50/Ki) | Key Findings |

| Flavan-3-ol (B1228485) Tetramer | Ki = 5.6 µM | Competitive inhibition of ACE. |

| Flavan-3-ol Hexamer | Ki = 4.7 µM | More potent inhibitor than the tetramer. |

| Grape Skin Proanthocyanidins | IC50 = 0.14 ± 0.03 µM | Higher inhibitory power than seed extracts. |

| Grape Seed Proanthocyanidins | IC50 = 0.480 ± 0.03 µmol/L | Effective ACE inhibition. |

This table presents data on the Angiotensin I Converting Enzyme (ACE) inhibitory activity of proanthocyanidins, the class of compounds to which melacacidin belongs.

Protein Kinase Inhibition

Proanthocyanidins have been investigated for their ability to inhibit various protein kinases, which are enzymes that play crucial roles in cellular signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis. Dysregulation of protein kinase activity is often associated with diseases such as cancer.

Grape seed proanthocyanidins (GSPs) have been shown to inhibit the proliferation, migration, and invasion of tongue squamous cell carcinoma cells. The underlying mechanism involves the suppression of the Protein Kinase B (Akt)/nuclear factor-κB (NF-κB) signaling pathway. Treatment with GSPs was found to inhibit the phosphorylation of Akt in a dose-dependent manner.

Furthermore, proanthocyanidins from grape seeds have been demonstrated to inhibit the activation of Mitogen-Activated Protein Kinases (MAPKs), specifically extracellular signal-regulated kinase (ERK)1/2 and p38, in human prostate carcinoma cells. This inhibition was associated with a reduction in the expression of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis.

| Cell Line | Proanthocyanidin (B93508) Source | Affected Kinase Pathway | Observed Effect |

| Tongue Squamous Carcinoma Cells | Grape Seed | Akt/NF-κB | Inhibition of proliferation, migration, and invasion. |

| Human Prostate Carcinoma DU145 Cells | Grape Seed | MAPK (ERK1/2, p38) | Inhibition of MMP-2 and -9 expression. |

This table summarizes the inhibitory effects of proanthocyanidins on protein kinase signaling pathways in cancer cell lines.

Immunomodulatory Effects in Pre-clinical Investigations

Extracts from Acacia mearnsii, a source of melacacidin, have demonstrated notable immunomodulatory and anti-inflammatory properties in preclinical studies. These effects are largely attributed to the rich polyphenolic content, particularly proanthocyanidins.

In a study using a lipopolysaccharide (LPS)-stimulated mouse macrophage cell line (RAW 264.7), fractions of Acacia mearnsii leaf extract significantly inhibited the mRNA expression levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6), as well as key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.net The fraction with the highest total phenolic content, primarily composed of proanthocyanidins, exhibited the most potent activity. researchgate.net

Similarly, polyphenols isolated from Acacia mearnsii bark showed significant activity against reactive oxygen species (ROS) and nitric oxide (NO) production in LPS-stimulated macrophages. nih.gov These fractions also suppressed the expression of pro-inflammatory genes IL-1β and iNOS. nih.gov

The immunomodulatory effects of proanthocyanidins are not limited to Acacia species. Grape seed proanthocyanidins have been shown to stimulate lymphocyte transformation and enhance the phagocytic capability of peritoneal macrophages in mice. researchgate.net

| Model System | Source of Proanthocyanidins | Key Immunomodulatory/Anti-inflammatory Effects |

| LPS-stimulated RAW 264.7 Macrophages | Acacia mearnsii Leaf Extract | Inhibition of IL-1β, IL-6, COX-2, and iNOS mRNA expression. researchgate.net |

| LPS-stimulated RAW 264.7 Macrophages | Acacia mearnsii Bark Extract | Reduction of ROS and NO production; suppression of IL-1β and iNOS gene expression. nih.gov |

| Sarcoma 180-bearing Mice | Grape Seed | Stimulation of lymphocyte transformation and macrophage phagocytosis. researchgate.net |

This table highlights the immunomodulatory and anti-inflammatory effects of extracts and compounds related to melacacidin in preclinical models.

Other Reported Biological Activities in Animal Models (e.g., Antihyperuricemic, Anti-osteoclastogenic effects)

Beyond the aforementioned activities, proanthocyanidins, the class of compounds encompassing melacacidin, have been investigated for other potential therapeutic effects in animal models.

Antihyperuricemic Effects:

Hyperuricemia, an excess of uric acid in the blood, is a key factor in the development of gout. Procyanidins extracted from Crataegus monogyna have been shown to significantly reduce serum levels of uric acid in hyperuricemic rats. researchgate.net The proposed mechanism involves the inhibition of enzymes such as adenosine (B11128) deaminase (ADA) and 5'-nucleotidase, without a detectable effect on xanthine oxidase levels. researchgate.net In another study, procyanidins from grape seeds were found to lower serum uric acid levels in oxonate-treated mice, and this effect was associated with a decrease in hepatic xanthine dehydrogenase and xanthine oxidase activities. researchgate.net

Anti-osteoclastogenic Effects:

Osteoclasts are cells responsible for bone resorption, and their excessive activity can lead to conditions like osteoporosis. Grape seed proanthocyanidin extract (GSPE) has been found to prevent lipopolysaccharide (LPS)-induced inflammatory bone loss in vivo. nih.gov GSPE treatment was shown to restore bone volume and reduce bone erosion by suppressing the formation of tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts. nih.gov In vitro studies have further demonstrated that oligomeric proanthocyanidins can ameliorate osteoclastogenesis by modulating the OPG/RANKL ratio, a key signaling pathway in bone metabolism. nih.gov

| Biological Activity | Model System | Source of Proanthocyanidins | Key Findings | | --- | --- | --- | | Antihyperuricemic | Hyperuricemic Rats | Crataegus monogyna | Reduction of serum uric acid, ADA, and 5'-nucleotidase. researchgate.net | | Antihyperuricemic | Oxonate-treated Mice | Grape Seed | Reduction of serum uric acid and hepatic xanthine dehydrogenase/oxidase activities. researchgate.net | | Anti-osteoclastogenic | LPS-induced Bone Loss in Mice | Grape Seed | Prevention of bone loss and reduction of osteoclast formation. nih.gov | | Anti-osteoclastogenic | Chicken Embryos (in vitro) | Oligomeric Proanthocyanidins | Amelioration of osteoclastogenesis via OPG/RANKL ratio modulation. nih.gov |

This table summarizes other reported preclinical biological activities of proanthocyanidins.

Isolation, Purification, and Advanced Analytical Methodologies

for Melacacidin

Melacacidin, a flavan-3,4-diol, is a colorless flavonoid precursor predominantly found in the heartwood and bark of various Acacia species, notably Acacia melanoxylon adelaide.edu.aursc.org. Its isolation and purification are crucial for detailed structural elucidation, biological activity assessment, and utilization in various applications. The methodologies employed are centered around its polyphenolic nature and often involve a combination of extraction and chromatographic techniques tailored to handle the complexities of plant-derived extracts.

Extraction Techniques from Plant Matrices

The initial step in isolating melacacidin involves its extraction from the plant matrix, typically the heartwood or bark, where it is most abundant adelaide.edu.auresearchgate.net. The choice of solvent and method is critical and is determined by the polarity of melacacidin and the desire to minimize the co-extraction of interfering substances.

Conventional solvent extraction remains a primary method for obtaining crude extracts rich in melacacidin and related proanthocyanidins (B150500) from Acacia species. The selection of the solvent is paramount, as it directly influences the yield and purity of the target compound. Solvents are chosen based on their polarity to effectively solubilize flavan-3,4-diols.

Early methods for isolating melacacidin from Acacia melanoxylon involved prolonged extraction of the heartwood with ether. In this process, the crude melacacidin would deposit directly from the ether solution over several days adelaide.edu.au. Other commonly employed solvents for extracting polyphenols, including flavonoids and tannins from Acacia, include methanol (B129727), ethanol (B145695), acetone (B3395972), and water, often in aqueous mixtures researchgate.netmdpi.com. For instance, studies on Acacia bark have shown that 70% acetone is a highly efficient solvent for extracting condensed tannins, while 80% methanol and distilled water are also effective researchgate.net. The extraction of proanthocyanidins from Acacia mearnsii bark has been successfully performed using 80% ethanol nih.gov.

The general procedure involves macerating or boiling the powdered plant material with the chosen solvent. Multiple extraction cycles are often performed to ensure maximum recovery of the compounds nih.gov. Following extraction, the solvent is typically removed under reduced pressure to yield a crude extract.

Table 1: Comparison of Conventional Solvents for Flavonoid Extraction from Acacia Species

| Solvent System | Target Compounds | Plant Source Example | General Efficacy |

|---|---|---|---|

| Ether | Melacacidin | Acacia melanoxylon heartwood | Allows for direct deposition of crude melacacidin from solution adelaide.edu.au. |

| 70% Acetone | Condensed Tannins / Proanthocyanidins | Acacia bark | Considered a highly efficient solvent for these compounds researchgate.net. |

| 80% Ethanol | Proanthocyanidins | Acacia mearnsii bark | Effective for extracting oligomeric proanthocyanidins nih.gov. |

| 80% Methanol | General Phenolics | Acacia bark | Good general solvent for polyphenols researchgate.net. |

| Hot Water | General Phenolics | Acacia bark | Effective, but may extract a wider range of water-soluble compounds researchgate.net. |

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, advanced extraction techniques have been developed. These "green" methods enhance extraction efficiency by improving mass transfer through physical means like ultrasonic waves or microwaves frontiersin.orgmdpi.comresearchgate.net.

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls generates micro-jets that disrupt the cell structure, facilitating the release of intracellular compounds into the solvent nih.govub.edu. This technique has been successfully applied to extract proanthocyanidins from Acacia mangium bark. Optimal conditions for UAE were found to be 70% ethanol as the solvent, an ultrasonic power of 240 W, a temperature of 70°C, and an extraction time of 25 minutes, yielding 8.21% proanthocyanidins caf.ac.cn.

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating creates a build-up of pressure that ruptures the cell walls, leading to the efficient release of phytochemicals mdpi.comcaf.ac.cn. For Acacia mangium bark, the optimal MAE conditions were determined to be 60% ethanol, a microwave power of 200 W, an extraction time of 8 minutes, and a solid-to-liquid ratio of 1:18 (g/mL), which resulted in a proanthocyanidin (B93508) yield of 7.05% caf.ac.cn.

Table 2: Comparison of Advanced Extraction Methods for Proanthocyanidins from Acacia mangium

| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |

|---|---|---|

| Optimal Solvent | 70% Ethanol | 60% Ethanol |

| Optimal Time | 25 minutes | 8 minutes |

| Optimal Temperature | 70°C | N/A (Power controlled) |

| Power | 240 W | 200 W |

| Yield | 8.21% | 7.05% |

Chromatographic Separation Techniques

Following extraction, the crude plant extract contains a complex mixture of compounds. Chromatographic techniques are essential for the separation and purification of melacacidin from this mixture. These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase.

Column chromatography is a fundamental preparative technique used for purifying compounds from complex mixtures on a larger scale youtube.comyoutube.comyoutube.com. The crude extract is loaded onto a column packed with a solid adsorbent (stationary phase), and a solvent (mobile phase) is passed through to elute the components at different rates based on their affinity for the stationary phase.

Gravitational Column Chromatography using adsorbents like silica (B1680970) gel or alumina (B75360) is a standard approach. The separation is based on the polarity of the compounds. For flavonoids, silica gel is commonly used, where less polar compounds elute faster than more polar ones with a non-polar mobile phase youtube.com.

Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography, separates molecules based on their size wikipedia.orgjordilabs.com. This technique is particularly useful for separating oligomeric and polymeric proanthocyanidins from monomeric flavonoids like melacacidin. The stationary phase consists of porous beads (e.g., Sephadex LH-20). Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying degrees and have a longer retention time researchgate.netresearchgate.netnih.gov. Sephadex LH-20 chromatography is a widely used and effective method for purifying proanthocyanidins and related flavonoids from Acacia extracts researchgate.net. For example, crude acetone extracts from red lentil seeds were applied to a Sephadex LH-20 column, with ethanol used to elute low-molecular-weight phenolics, effectively separating them from larger tannins researchgate.net.

High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile chromatographic technique used for both the purification (preparative HPLC) and quantification (analytical HPLC) of melacacidin and related compounds researchgate.netnih.gov. It utilizes high pressure to pass the mobile phase through a column packed with smaller particles, resulting in superior resolution and speed compared to gravitational chromatography.

Normal-Phase HPLC (NP-HPLC) is effective for separating proanthocyanidins based on their degree of polymerization. This method typically uses a polar stationary phase, such as silica, and a non-polar mobile phase nih.gov. Analysis of Acacia mearnsii bark extract using a silica column has demonstrated the ability to separate oligomeric and polymeric proanthocyanidins nih.gov.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC analysis for polyphenols ub.edu. It employs a non-polar stationary phase (e.g., C18) and a polar mobile phase, usually a mixture of water or an aqueous buffer and a solvent like acetonitrile (B52724) or methanol. In this system, more polar compounds elute earlier. RP-HPLC has been used to identify oligomeric proanthocyanidins (dimers and trimers) in Acacia mearnsii bark extract nih.gov. Quantification is typically achieved using a photodiode array (PDA) or UV-Vis detector, with calibration curves generated from pure standards nih.govnih.gov.

Table 3: Exemplary HPLC Conditions for Analysis of Related Proanthocyanidins

| HPLC Mode | Stationary Phase | Mobile Phase Example | Application | Reference |

|---|---|---|---|---|

| Normal-Phase (NP) | Silica | Gradient of dichloromethane-methanol-formic acid/water | Separation of proanthocyanidins by degree of polymerization | nih.gov |

| Reversed-Phase (RP) | C18 | Gradient of acidified water and acetonitrile/methanol | Identification and quantification of oligomeric proanthocyanidins | nih.govub.edu |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used primarily for the qualitative analysis of mixtures and for monitoring the progress of column chromatography separations researchgate.netnih.gov. In this method, a thin layer of adsorbent (e.g., silica gel) is coated on a plate of glass or plastic. The sample is spotted at the bottom of the plate, which is then placed in a chamber with a shallow layer of a solvent mixture (mobile phase). The solvent moves up the plate by capillary action, separating the components of the sample.

For the analysis of Acacia extracts, TLC on silica gel plates is commonly used. A typical mobile phase for separating flavonoids might be a mixture of ethyl acetate (B1210297), toluene, and formic acid researchgate.net. After development, the separated spots are visualized. While melacacidin itself is colorless, many flavonoids can be seen under UV light wisdomlib.org. Specific spray reagents can also be used to develop colored spots, confirming the presence of certain classes of compounds scholarsresearchlibrary.com. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to help identify compounds by comparing them to standards researchgate.netscholarsresearchlibrary.com. TLC is invaluable for quickly assessing the composition of fractions collected during column chromatography, allowing for the pooling of fractions containing the pure target compound.

Spectroscopic Characterization Methods

Spectroscopic techniques are central to the structural elucidation of organic molecules. By interacting with a compound at the atomic and molecular levels, these methods provide detailed information about its connectivity, molecular weight, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the number and types of protons and carbons in different chemical environments.

For flavonoids and related polyphenols, ¹H-NMR spectra typically show distinct signals in the aromatic region (approximately 6-8 ppm) corresponding to the protons on the A- and B-rings. The signals for the protons on the heterocyclic C-ring appear at different chemical shifts, providing information about their stereochemistry. The number of signals, their splitting patterns (multiplicity), and their integration values (relative number of protons) are all used to piece together the molecular structure.

Table 1: Representative ¹H-NMR Spectral Data for Melacacidin (Specific experimental data for Melacacidin is not available in the reviewed literature. The table below is a template illustrating the type of data that would be presented.)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | Data not available | Data not available | Data not available |

| H-3 | Data not available | Data not available | Data not available |

| H-4 | Data not available | Data not available | Data not available |

| H-5' | Data not available | Data not available | Data not available |

| H-6 | Data not available | Data not available | Data not available |

| H-2' | Data not available | Data not available | Data not available |

| H-6' | Data not available | Data not available | Data not available |

Table 2: Representative ¹³C-NMR Spectral Data for Melacacidin (Specific experimental data for Melacacidin is not available in the reviewed literature. The table below is a template illustrating the type of data that would be presented.)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-4a | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-8 | Data not available |

| C-8a | Data not available |

| C-1' | Data not available |

| C-2' | Data not available |

| C-3' | Data not available |

| C-4' | Data not available |

| C-5' | Data not available |

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. The molecular formula of melacacidin is C₁₅H₁₄O₇, which corresponds to a molecular weight of approximately 306.27 g/mol .

In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the compound is first separated by HPLC and then ionized. The mass spectrometer then measures the mass-to-charge ratio (m/z) of the molecular ion. Further fragmentation of this ion (tandem MS or MS/MS) produces a characteristic pattern of daughter ions. The analysis of these fragmentation patterns is crucial for the structural elucidation of flavonoids, often involving retro-Diels-Alder (RDA) reactions that cleave the heterocyclic C-ring.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another powerful technique, particularly useful for analyzing complex mixtures of natural products with high sensitivity. While specific mass spectral data detailing the fragmentation of melacacidin is not extensively documented in the available literature, the general fragmentation patterns of flavonoids are well-studied and would be applicable.

Table 3: Representative Mass Spectrometry Data for Melacacidin (Specific experimental data for Melacacidin is not available in the reviewed literature. The table below is a template illustrating the type of data that would be presented.)

| Ion | Observed m/z |

|---|---|

| [M+H]⁺ or [M-H]⁻ | Data not available |

| Fragment Ion 1 | Data not available |

| Fragment Ion 2 | Data not available |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic rings in flavonoids. Flavonoids typically exhibit two major absorption bands in their UV-Vis spectra. Band I, appearing at longer wavelengths, is associated with the B-ring, while Band II, at shorter wavelengths, corresponds to the A-ring.

For many flavonoids, these bands appear in the regions of 240-285 nm and 300-550 nm. The exact position of the absorption maxima (λmax) can be influenced by the substitution pattern on the flavonoid skeleton. While a complete UV-Vis spectrum for melacacidin is not provided in the reviewed sources, related compounds show characteristic absorption in these regions.

Table 4: Representative UV-Vis Spectroscopic Data for Melacacidin (Specific experimental data for Melacacidin is not available in the reviewed literature. The table below is a template illustrating the type of data that would be presented.)

| Band | λmax (nm) |

|---|---|

| Band I | Data not available |

Purity Assessment and Standardization Protocols

The purity of a natural product isolate is critical for its accurate characterization and any subsequent biological or chemical studies. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of compounds like melacacidin. By employing a suitable stationary phase (e.g., C18) and a mobile phase gradient, HPLC can separate the target compound from impurities. The purity is often determined by the peak area percentage of the main compound in the chromatogram, detected by a UV detector at a wavelength where the compound absorbs, such as 280 nm for flavonoids.

Standardization protocols would involve the development and validation of such an HPLC method. This includes assessing parameters like linearity, precision, accuracy, and robustness to ensure the method is reliable for routine quality control. While specific, universally adopted standardization protocols for melacacidin are not detailed in the available literature, the general principles of analytical method validation for natural products would be applied.

Research Directions and Future Perspectives in Melacacidin Studies

Untapped Biological Activities and Therapeutic Potential in Pre-clinical Research

While flavonoids are widely recognized for their antioxidant, anti-inflammatory, anti-mutagenic, and anti-carcinogenic properties, the specific biological activities of melacacidin are not yet well-defined. nih.gov Preliminary studies on related compounds suggest that melacacidin could possess significant therapeutic potential. For instance, the heartwood of Acacia catechu, a known source of compounds like catechin (B1668976) and epicatechin, has demonstrated chemopreventive and antineoplastic effects. mdpi.com Future preclinical research should systematically investigate the bioactivity of purified melacacidin.

Initial areas of focus could include its efficacy as an:

Anticancer agent: Investigating its effects on various cancer cell lines to determine its antiproliferative and apoptotic activity.

Anti-inflammatory agent: Assessing its ability to modulate inflammatory pathways.

Neuroprotective agent: Exploring its potential in models of neurodegenerative diseases.

Hypothetical Pre-clinical Bioactivity Screening of Melacacidin

| Activity Assessed | In Vitro Model | Potential Finding |

|---|---|---|

| Anticancer | Breast Cancer Cell Line (MCF-7) | Induction of apoptosis |

| Anti-inflammatory | Macrophage Cell Line (RAW 264.7) | Inhibition of nitric oxide production |

Structure-Activity Relationship (SAR) Studies of Melacacidin and its Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For melacacidin, SAR studies would involve the synthesis of various derivatives to identify the key structural features responsible for its biological activity. By modifying functional groups on the melacacidin scaffold, researchers can aim to enhance potency, selectivity, and pharmacokinetic properties.

Key modifications for SAR studies could include:

Alterations to the hydroxylation pattern on the A and B rings.

Glycosylation at different positions.

Synthesis of ether and ester derivatives.

Illustrative SAR Study on Melacacidin Derivatives for Antioxidant Activity

| Derivative | Modification | Hypothetical Antioxidant Activity (IC50) |

|---|---|---|

| Melacacidin | Parent Compound | 15 µM |

| Derivative A | Methylation of a hydroxyl group | 25 µM |

| Derivative B | Addition of a glycosyl group | 10 µM |

Advancements in Synthetic Approaches for Scalable Production

A significant hurdle in the study and potential commercialization of many flavonoids is the lack of scalable and efficient production methods. nih.gov Current methods often rely on extraction from natural sources, which can be low-yielding and unsustainable. While chemical synthesis methods for flavonoids exist, they can be complex and inefficient. nih.gov

Future research should focus on developing robust synthetic and biosynthetic pathways for melacacidin. Promising areas include:

Optimized Chemical Synthesis: Developing novel, high-yield synthetic routes.

Biosynthesis: Engineering microorganisms to produce melacacidin through fermentation, which is considered a highly promising direction for flavonoid production. nih.gov

Development of Analytical Methods for Complex Matrices

To study the pharmacokinetics, metabolism, and biological distribution of melacacidin, sensitive and specific analytical methods are required. These methods must be capable of detecting and quantifying melacacidin in complex biological matrices such as plasma, urine, and tissues.

Future work in this area should focus on the development and validation of methods using techniques like:

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS).

Capillary Electrophoresis (CE).

Integration of Computational Approaches in Bioactivity Prediction

Computational methods, such as in silico docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools in modern drug discovery. These approaches can predict the biological activities of compounds and elucidate their mechanisms of action, thereby saving time and resources.

For melacacidin, computational studies could be employed to:

Predict potential biological targets through molecular docking simulations.

Develop QSAR models to predict the activity of novel melacacidin derivatives.

Elucidate its pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

Role of Melacacidin in Plant Physiology and Ecology

In plants, flavonoids play crucial roles in a variety of physiological and ecological processes. nih.gov They are involved in defense against pathogens and herbivores, protection from UV radiation, and signaling between plants and microbes. nih.govmdpi.com The specific roles of melacacidin in its source plants are currently unknown.

Future research in plant science could investigate:

The biosynthetic pathway of melacacidin in plants.

Its role as a phytoalexin in plant defense.

Its involvement in symbiotic relationships, such as with nitrogen-fixing bacteria.

How its production is influenced by environmental stressors like drought, salinity, and extreme temperatures. nih.govmdpi.com

Opportunities for Collaborative and Interdisciplinary Research on Melacacidin

The significant gaps in our understanding of melacacidin highlight the need for collaborative and interdisciplinary research. Progress in this field will require the combined expertise of chemists, biologists, pharmacologists, and plant scientists.

Key opportunities for collaboration include:

Natural product chemists and synthetic chemists to isolate and synthesize melacacidin and its derivatives.

Pharmacologists and biochemists to investigate its biological activities and mechanisms of action.

Computational chemists and biologists to model its interactions with biological targets.

Plant scientists and ecologists to understand its role in nature.

Such collaborations will be essential to fully explore the scientific and therapeutic potential of melacacidin.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and characterizing Melacacidin from plant sources?

- Methodological Answer : Use column chromatography (silica gel or Sephadex) for preliminary separation, followed by HPLC for purification. Structural elucidation requires spectroscopic techniques: NMR (¹H, ¹³C, 2D-COSY, HSQC) for functional groups and stereochemistry, and mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation . For reproducibility, document solvent systems, retention times, and spectral parameters (e.g., δ values in ppm, J-coupling constants) in detail.

Q. How can researchers validate the purity of synthesized or extracted Melacacidin?

- Methodological Answer : Combine melting point analysis, TLC (multiple solvent systems), and HPLC-UV/Vis with ≥95% purity thresholds. Elemental analysis (C, H, N) and chiral chromatography are critical for confirming stereochemical homogeneity . For novel derivatives, provide X-ray crystallography or NOE difference data to resolve structural ambiguities .

Q. What are the standard protocols for assessing Melacacidin’s stability under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies using buffer solutions (pH 2–12) and thermal stress (25–80°C). Monitor degradation via HPLC-UV at timed intervals (0, 1, 3, 7 days). Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life, while LC-MS identifies degradation products .

Advanced Research Questions

Q. How can contradictory data on Melacacidin’s biological activity (e.g., antioxidant vs. pro-oxidant effects) be resolved?

- Methodological Answer : Conduct dose-response studies across multiple cell lines (e.g., HEK293, HepG2) and redox environments (e.g., hypoxic vs. normoxic conditions). Use ROS-specific fluorescent probes (DCFH-DA, MitoSOX) and compare results with structurally related flavonoids (e.g., catechin, taxifolin). Statistical meta-analysis of prior studies can identify confounding variables (e.g., solvent polarity, assay interference) .

Q. What computational strategies are effective for predicting Melacacidin’s binding affinity to target proteins (e.g., kinases, receptors)?

- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) with homology-modeled protein structures. Validate predictions via MD simulations (GROMACS) to assess binding stability (RMSD < 2 Å). Cross-reference with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for experimental KD values .

Q. How can researchers design in vivo studies to evaluate Melacacidin’s pharmacokinetics and metabolite profiling?

- Methodological Answer : Use rodent models (Sprague-Dawley rats) for IV/PO administration. Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, 24h post-dose. Analyze via UPLC-QTOF-MS with MetaboLynx software for metabolite identification. Apply non-compartmental analysis (WinNonlin) for AUC, Cmax, and t1/2 calculations .

Data Contradiction and Reproducibility

Q. What steps should be taken when replication of Melacacidin’s reported antimicrobial activity fails?

- Methodological Answer :

- Step 1 : Verify compound identity/purity (NMR, HRMS).

- Step 2 : Re-examine experimental conditions (e.g., microbial strain variability, inoculum size, growth media).

- Step 3 : Perform positive controls (e.g., ampicillin for bacteria) and negative controls (solvent-only).

- Step 4 : Publish null results with raw data in supplementary materials to enhance transparency .

Guidance for Research Proposals

Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question on Melacacidin’s role in plant-pathogen interactions?

- Methodological Answer :

- Feasible : Use Arabidopsis thaliana mutants (e.g., pad4, eds1) to test Melacacidin’s induction of PR proteins.

- Novel : Investigate cross-talk with salicylic acid/jasmonate signaling using qRT-PCR.

- Ethical : Adhere to institutional biosafety protocols for transgenic plants.

- Relevant : Address gaps in flavonoid-mediated defense mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。